(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate
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Overview
Description
(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyanoethyl group, and a pyrazolyl group
Preparation Methods
The synthesis of (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring.
Addition of the cyanoethyl group: This is typically done through a nucleophilic substitution reaction.
Formation of the cyanoacrylate group: This final step involves the reaction of the intermediate compound with ethyl cyanoacetate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The cyanoacrylate group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the cyanoethyl and pyrazolyl groups can form hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate can be compared with similar compounds such as:
N-(4-Bromophenyl)-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide: This compound also contains a bromophenyl and a cyanoethyl group but differs in the presence of a glycinamide moiety.
2-(4-bromophenyl)-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}acrylonitrile: This compound has a similar structure but includes a methylamino group instead of a pyrazolyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
(Z)-Ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate is a compound of interest due to its potential therapeutic applications. The biological activity of this compound is primarily evaluated in the context of its anti-cancer properties, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure
The compound's structure includes a pyrazole ring, cyano groups, and an ethyl ester moiety, which contribute to its unique biological properties. The presence of the bromine atom on the phenyl ring enhances its reactivity and interaction with biological systems.
Anticancer Properties
Research has indicated that derivatives of cyanoacrylate compounds exhibit significant anticancer activity. In particular, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study involving a series of pyrazole derivatives demonstrated that certain modifications in the structure led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit key inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation in animal models.
Research Findings:
In vivo studies showed that administration of similar cyanoacrylate compounds resulted in a significant decrease in edema and inflammatory markers in models of acute inflammation . This suggests that this compound could be a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Oxidative Stress Induction: It can increase reactive oxygen species (ROS) levels, leading to cell death in cancer cells.
- Modulation of Signaling Pathways: The compound may interfere with signaling pathways associated with cell survival and proliferation.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
ethyl (Z)-3-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2/c1-2-25-18(24)14(11-21)10-15-12-23(9-3-8-20)22-17(15)13-4-6-16(19)7-5-13/h4-7,10,12H,2-3,9H2,1H3/b14-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSDNLBRCFHEQN-UVTDQMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Br)CCC#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)Br)CCC#N)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.